Tosyl-D-valine
Overview
Description
Synthesis Analysis
The synthesis of Tosyl-D-valine and similar compounds involves several key steps, including the protection of amino groups, activation of carboxyl groups, and the introduction of the tosyl group. These steps are crucial for the successful synthesis of Tosyl-D-valine derivatives. A study on the formation of N-tosyl-1,3,2-oxazaborolidin-5-one by electrospray mass spectrometry (ESIMS) investigates intermediates in reactions involving N-tosyl valine and borane, providing insights into the synthetic pathways (Mansikka et al., 1999).
Molecular Structure Analysis
Studies on the molecular structure of valine derivatives, including Tosyl-D-valine, utilize various spectroscopic and computational methods to elucidate their configuration and conformation. For example, infrared spectroscopy of hydrated amino acids in the gas phase offers insights into the molecular structure and solvation effects on protonated and lithiated valine, which can be relevant for understanding Tosyl-D-valine's structure (Kamariotis et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of Tosyl-D-valine are influenced by the presence of the tosyl group. This modification impacts the reactivity of both the amino and carboxyl groups, making Tosyl-D-valine a valuable intermediate in peptide synthesis. The tosyl group can also affect the solubility and stability of the compound under various conditions.
Physical Properties Analysis
The physical properties of Tosyl-D-valine, such as solubility, melting point, and crystalline structure, are significantly affected by the tosyl group. These properties are essential for the compound's handling and application in synthesis processes.
Chemical Properties Analysis
Tosyl-D-valine exhibits unique chemical properties compared to its parent amino acid. The tosyl group enhances the acidity of the amino hydrogen, alters the nucleophilicity of the amino group, and provides a site for further chemical modification. These properties enable Tosyl-D-valine to participate in various chemical reactions, making it a versatile tool in organic synthesis and peptide chemistry.
For more insights into the chemical and physical properties of Tosyl-D-valine and related compounds, the following references provide a comprehensive overview: (Mansikka et al., 1999); (Kamariotis et al., 2006).
Scientific Research Applications
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Agricultural Pesticides
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Veterinary Antibiotics
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Pharmaceutical Drugs
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Cell Culture
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Food Additives
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Microbial Preparation
- Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
- So far, microbial preparation of D-valine can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
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Pharmaceuticals
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Agrochemicals
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Food Additives
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Microbial Preparation
- Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .
- The microbial preparation of D-valine can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
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Cell Culture
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Veterinary Antibiotics
properties
IUPAC Name |
(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-D-valine | |
CAS RN |
68005-71-0 | |
Record name | Tosyl valine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOSYL VALINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.